An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Phenoxyphenyl)pyrrolidine
An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Phenoxyphenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 3-(3-phenoxyphenyl)pyrrolidine, a heterocyclic compound of significant interest in medicinal chemistry. As a molecule with potential applications in drug discovery, a thorough understanding of its physical and chemical characteristics is paramount for formulation development, pharmacokinetic profiling, and overall drug design. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing detailed, self-validating protocols for property determination.
Introduction and Chemical Identity
3-(3-Phenoxyphenyl)pyrrolidine is a secondary amine featuring a pyrrolidine ring substituted at the 3-position with a 3-phenoxyphenyl group. This structural motif, combining a flexible saturated heterocycle with a more rigid aromatic system, imparts a unique conformational landscape and physicochemical profile that is relevant to its potential biological activity. Analogues of this scaffold have been explored as potent and balanced norepinephrine and serotonin reuptake inhibitors, highlighting its potential in the development of therapeutics for central nervous system disorders.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| Molecular Formula | C₁₆H₁₇NO[1] |
| Molecular Weight | 239.31 g/mol [1] |
| CAS Number | 1260639-52-8 |
Core Physicochemical Properties: A Tabulated Summary
The following table summarizes the key physicochemical properties of 3-(3-Phenoxyphenyl)pyrrolidine. It is important to note that while some data is derived from predictions for structurally similar compounds due to the limited availability of direct experimental values for this specific molecule, these predictions offer valuable initial estimates for research and development.
| Property | Value/Range | Significance in Drug Development |
| Melting Point | Not available (predicted to be a crystalline solid) | Influences solubility, dissolution rate, and stability of the solid form. |
| Boiling Point | ~360.8 ± 35.0 °C (Predicted for stereoisomer)[1] | Important for purification (distillation) and assessing thermal stability. |
| Aqueous Solubility | Predicted to be low | Directly impacts bioavailability and formulation strategies. |
| pKa (of the pyrrolidine nitrogen) | Estimated: 9.0 - 10.5 | Governs the ionization state at physiological pH, affecting solubility, permeability, and receptor binding. |
| LogP (Octanol-Water Partition Coefficient) | Estimated: 2.5 - 3.5 | A key indicator of lipophilicity, influencing membrane permeability, protein binding, and metabolic clearance. |
Experimental Determination of Physicochemical Properties: Protocols and Rationale
To ensure scientific integrity, the following section details standardized, self-validating experimental protocols for the determination of the key physicochemical properties of 3-(3-Phenoxyphenyl)pyrrolidine. The rationale behind each methodological choice is provided to offer a deeper understanding of the experimental design.
Melting Point Determination
The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity.[2]
Methodology: Capillary Melting Point Method
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Sample Preparation: A small amount of finely powdered, dry 3-(3-Phenoxyphenyl)pyrrolidine is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus is used.
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Procedure:
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The capillary tube is placed in the heating block of the apparatus.
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The temperature is ramped up quickly to about 20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.
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The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.
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Reporting: The melting point is reported as a range (T₁ - T₂). A sharp melting range (typically ≤ 2°C) is indicative of high purity.
Causality of Experimental Choice: The capillary method is chosen for its accuracy, small sample requirement, and the ability to observe the melting process directly, which can provide clues about the presence of impurities (e.g., a broad melting range).[3]
Workflow Diagram:
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter that influences the absorption and distribution of a drug candidate.
Methodology: Equilibrium Shake-Flask Method
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Preparation: An excess amount of 3-(3-Phenoxyphenyl)pyrrolidine is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed container.
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Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is filtered through a 0.22 µm filter or centrifuged to remove undissolved solid.
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Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Reporting: Solubility is reported in units of mg/mL or µg/mL.
Causality of Experimental Choice: The shake-flask method is considered the "gold standard" for solubility determination as it measures the thermodynamic equilibrium solubility, providing a robust and reliable value.
Workflow Diagram:
Caption: Workflow for Aqueous Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) of the pyrrolidine nitrogen is crucial for predicting the ionization state of the molecule at different pH values.
Methodology: Potentiometric Titration
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Sample Preparation: A known concentration of 3-(3-Phenoxyphenyl)pyrrolidine is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.
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Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point.
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Reporting: The pKa value is reported, often with the temperature at which the measurement was made.
Causality of Experimental Choice: Potentiometric titration is a highly accurate and direct method for determining pKa values.[4][5] It provides a clear inflection point for basic amines like the pyrrolidine nitrogen in the title compound.
Workflow Diagram:
Caption: Workflow for pKa Determination.
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross biological membranes.
Methodology: Shake-Flask Method
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Solvent Saturation: n-Octanol and water (or a pH 7.4 buffer for LogD determination) are mutually saturated by shaking together and allowing the phases to separate.
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Partitioning: A known amount of 3-(3-Phenoxyphenyl)pyrrolidine is dissolved in one of the phases, and then an equal volume of the other phase is added. The mixture is shaken until equilibrium is reached.
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Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
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Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
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Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Causality of Experimental Choice: The shake-flask method is the traditional and most direct way to measure LogP, providing a thermodynamically sound value.[6]
Workflow Diagram:
Caption: Workflow for LogP Determination.
Conclusion: A Foundation for Further Development
The physicochemical properties outlined in this guide provide a critical foundation for the continued investigation and potential development of 3-(3-phenoxyphenyl)pyrrolidine as a therapeutic agent. The interplay of its predicted low aqueous solubility, basic nature, and moderate lipophilicity will significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile. The experimental protocols detailed herein offer a robust framework for obtaining precise and reliable data, which is essential for advancing this promising compound through the drug discovery and development pipeline.
References
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A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. PubMed. [Link]
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Melting point determination. University of Toronto. [Link]
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Experiment 1 - Melting Points. St. Olaf College. [Link]
-
Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC - NIH. [Link]
-
LogP / LogD shake-flask method. Protocols.io. [Link]
-
Solubility of Organic Compounds. University of Calgary. [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
-
Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]
Sources
- 1. (2R)-2-(3-PHENOXYPHENYL)PYRROLIDINE CAS#: 1213400-97-5 [m.chemicalbook.com]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
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